2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone
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Description
2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C23H16Cl2N4O4S and its molecular weight is 515.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of benzhydroxamic acids with ketals of ketones, yielding 1,3,4-dioxazoles that decompose into phenylisocyanates and ketones at elevated temperatures. A kinetic study of this decomposition in nitrobenzene was attempted, providing first-order rate constants (Nohira et al., 1967).
Structural Elucidation : Through various techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, the molecular structures of compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been characterized, revealing potential applications in corrosion inhibition and other areas (Jawad et al., 2020).
Applications in Material Science
Corrosion Inhibition : Studies have found that derivatives of this compound act as effective corrosion inhibitors for mild steel in corrosive environments, with inhibition efficiency reaching up to 95.10% at certain concentrations and temperatures. The surface morphology tests via scanning electron microscopy (SEM) demonstrated the compound's efficacy in preventing corrosion (Jawad et al., 2020).
Polymer Synthesis : Research into thermotropic polyesters based on related compounds has been conducted, showcasing the potential of these chemicals in creating materials with specific thermal and optical properties. Such polyesters have been studied for their inherent viscosities, differential scanning calorimetry (DSC), and wide-angle X-ray scattering (WAXS) measurements, indicating their nematic or isotropic melt-forming capabilities (Kricheldorf & Thomsen, 1992).
Antimicrobial and Antituberculosis Activity
Antimicrobial Properties : Certain synthesized derivatives have shown antimicrobial activity against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, providing a basis for further exploration into their use as antimicrobial agents (Patel et al., 2011).
Antituberculosis Potential : A series of 3-heteroarylthioquinoline derivatives, synthesized from related compounds, has been screened for in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating significant activity. This research highlights the potential for developing new antituberculosis agents based on these chemical structures (Chitra et al., 2011).
properties
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4O4S/c24-16-9-10-21(19(25)12-16)33-13-22-26-27-23(28(22)17-6-2-1-3-7-17)34-14-20(30)15-5-4-8-18(11-15)29(31)32/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNLHWKAYOZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone |
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